2-(2-Hydroxypropoxy)propan-1-ol

Description

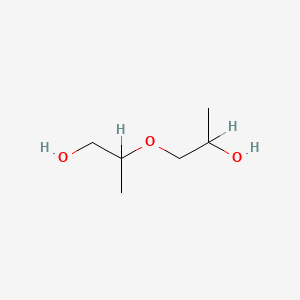

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKCOQISQKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861722 | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, lightly colored, slightly oily, viscous liquids | |

CAS No. |

25322-69-4, 106-62-7 | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-hydroxypropoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2-diol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNY0H4G53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polypropylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polypropylene glycol (m w 1,200-3,000) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58 °F (USCG, 1999) | |

| Record name | POLYPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-(2-Hydroxypropoxy)propan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxypropoxy)propan-1-ol

Introduction: Unveiling a Versatile Glycol Ether

This compound is a clear, viscous, and nearly odorless liquid that holds a significant position in both industrial and research settings.[1] As a primary isomer found in commercial dipropylene glycol, this compound is not a singular entity but part of a mixture of three isomers.[1][2] Its unique molecular structure, featuring two hydroxyl groups and an ether linkage, bestows upon it a valuable set of properties, including excellent solvency, low toxicity, and a high boiling point.[1]

This guide offers a comprehensive exploration of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, reactivity, and applications, providing the technical insights necessary for its effective use in the laboratory and beyond.

Molecular Identity and Physicochemical Profile

At its core, this compound is a dihydroxy ether, a member of the polypropylene glycol family.[3][4][5] Its structure and identity are well-defined by several key identifiers.

The spatial arrangement of its atoms is crucial to its function, as illustrated below.

Caption: 2D structure of this compound.

Core Physicochemical Data

The utility of a chemical in drug development and research is fundamentally governed by its physical properties. These parameters dictate its behavior as a solvent, its miscibility, and its stability under various conditions.

| Property | Value | Source |

| Appearance | Clear, lightly colored, viscous liquid | [3] |

| Boiling Point | ~234.2 °C (453.6 °F) at 760 mmHg | [3][7] |

| Density | ~1.034 g/cm³ | [7][] |

| Flash Point | 95.5 °C (203.9 °F) | [3][7] |

| Water Solubility | Miscible | [1][3] |

| Alcohol Solubility | Soluble in ethanol | [1][10] |

| pKa | 14.41 ± 0.20 (Predicted) | [7][11] |

| LogP (Octanol/Water) | -0.23540 (LogP), -0.7 (XLogP3) | [5][7] |

| Refractive Index | n20/D 1.441 | [12] |

| Hydrogen Bond Donors | 2 | [5][7] |

| Hydrogen Bond Acceptors | 3 | [5][7] |

Reactivity Profile: The Role of Functional Groups

The chemical behavior of this compound is dictated by its three key functional components: a primary hydroxyl group, a secondary hydroxyl group, and an ether linkage.[3] This combination allows for a range of chemical transformations and intermolecular interactions.

The hydroxyl (-OH) groups are the primary centers of reactivity.[3] They can act as nucleophiles, participate in hydrogen bonding, and undergo reactions such as:

-

Esterification: Reacting with carboxylic acids or their derivatives to form esters.

-

Etherification: Further reaction to form more complex polyethers.

-

Oxidation: The primary and secondary alcohols can be oxidized to form aldehydes and carboxylic acids.[3]

The ether linkage (-O-) is comparatively stable but can be cleaved under harsh acidic conditions.[3] The presence of these functional groups makes the molecule highly polar, contributing to its miscibility with water and other polar solvents like ethanol.[10]

Caption: Key reactive sites and potential transformations.

Synthesis and Isomeric Considerations

This compound is commercially produced as a component of dipropylene glycol. The synthesis process typically involves the hydration of propylene oxide. This reaction can be catalyzed to produce a mixture of isomers, with this compound being a major product alongside 4-oxa-2,6-heptandiol and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1][2][13] The control of reaction conditions is critical to influence the distribution of these isomers.

Caption: Simplified workflow for dipropylene glycol synthesis.

Applications in Scientific Research and Formulation

The unique combination of properties makes this compound a valuable component in numerous applications relevant to scientific and pharmaceutical fields.

-

Solvent: Its excellent solvency for a wide range of organic and inorganic materials, coupled with its low volatility and low toxicity, makes it an ideal medium for chemical reactions and a carrier in formulations.[1][3][10] It is particularly useful in dissolving active pharmaceutical ingredients (APIs) that have poor water solubility.

-

Humectant and Plasticizer: In cosmetic and pharmaceutical formulations, it functions as a humectant, absorbing and retaining moisture to prevent products from drying out.[3]

-

Chemical Intermediate: The reactive hydroxyl groups allow it to serve as a building block in the synthesis of polyesters, polyurethanes, and other complex molecules.[1][3]

-

Reference Standard: In analytical chemistry, it is used as a reference standard for method development, validation, and quality control, particularly in the analysis of raw materials and finished products during drug development.[3]

Safety, Handling, and Toxicology

This compound is generally considered to have a low toxicity profile.[1] However, as with any chemical, proper handling procedures are essential to ensure laboratory safety.

-

Primary Hazards: While not classified as hazardous under most regulations, it can cause serious eye irritation and may lead to mild skin or respiratory irritation upon prolonged contact.[3][14]

-

Handling Recommendations: It is crucial to handle this compound in a well-ventilated area.[3] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn to avoid direct contact with skin and eyes.[3][14]

-

First Aid: In case of eye contact, the area should be rinsed with water for at least 15 minutes.[14] If skin contact occurs, the affected area should be washed thoroughly with soap and water.[14] If inhaled, the individual should be moved to fresh air.[14]

Conclusion

This compound stands out as a multifaceted and indispensable chemical for researchers and formulation scientists. Its favorable physicochemical properties—high boiling point, excellent solvency, and low toxicity—underpinned by a molecular structure with versatile reactive sites, ensure its continued relevance. From serving as a benign solvent system in drug delivery to acting as a foundational block in polymer synthesis, a thorough understanding of its chemical properties is paramount for leveraging its full potential in scientific innovation.

References

-

2-(2-Hydroxypropoxy)-propan-1-ol - ChemBK. (2024, April 9). Retrieved January 31, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET 1-PROPANOL - West Liberty University. (n.d.). Retrieved January 31, 2026, from [Link]

-

Dipropylene glycol | Solubility of Things. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Dipropylene glycol - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Cheméo. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

CID 21705206 | C12H28O6 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

-

Densities and viscosities of aqueous solutions of 1-propanol and 2-propanol at temperatures from 293.15 K to 333.15 K | Request PDF - ResearchGate. (2025, August 10). Retrieved January 31, 2026, from [Link]

-

Viscosities-densities-different-alcohols.pdf. (2021, October 8). Retrieved January 31, 2026, from [Link]

-

1-Propanol, 2-(2-hydroxypropoxy)- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and Identification of Dipropylene Glycol Isomers - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 2. Dipropylene glycol, mixture of isomers, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 25322-69-4 | Benchchem [benchchem.com]

- 4. 2-(2-Hydroxypropoxy)-1-propanol CAS#: 106-62-7 [m.chemicalbook.com]

- 5. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 106-62-7 CAS MSDS (2-(2-Hydroxypropoxy)-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chembk.com [chembk.com]

- 12. ジプロピレングリコール 99%, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

Technical Monograph: 2-(2-Hydroxypropoxy)propan-1-ol

The Asymmetric Isomer of Dipropylene Glycol

CAS Number: 106-62-7 Commercial Mixture CAS: 25265-71-8 (Dipropylene Glycol, unspecified isomer) Synonyms: Dipropylene glycol (primary-secondary isomer); 1-(2-Hydroxypropoxy)propan-2-ol (reverse nomenclature); DPG-PS.

Part 1: Chemical Identity & Stereochemical Landscape

In the high-stakes arena of formulation science and polymer synthesis, precision is paramount. While commercial Dipropylene Glycol (DPG) is ubiquitously traded as a mixture (CAS 25265-71-8), the specific isomer 2-(2-Hydroxypropoxy)propan-1-ol (CAS 106-62-7) represents the "asymmetric bridge" of the family.

Unlike its symmetric counterparts—the secondary-secondary (1,1'-oxybis-2-propanol) and primary-primary (2,2'-oxybis-1-propanol) isomers—this molecule possesses both a primary hydroxyl and a secondary hydroxyl group. This structural duality creates a unique reactivity profile, allowing for selective functionalization (e.g., esterifying the primary alcohol while leaving the secondary alcohol available for hydrogen bonding or subsequent reaction).

Structural Data

| Feature | Specification |

| Molecular Formula | |

| Molecular Weight | 134.17 g/mol |

| SMILES | CC(O)COCC(C)O (Note: Stereoisomers exist) |

| Chirality | Contains 2 chiral centers; exists as 4 enantiomers ( |

| Boiling Point | ~230.5 °C (Isomer specific variations are slight) |

| LogP | -0.6 to -0.4 (Highly hydrophilic) |

Part 2: Synthesis & Thermodynamic Causality

The formation of this compound is not a random event; it is a probabilistic outcome of the acid-catalyzed hydration of propylene oxide (PO) .

The Mechanism of Formation

The synthesis is governed by the regioselectivity of the epoxide ring opening.

-

Protonation: The oxygen of the propylene oxide is protonated.

-

Nucleophilic Attack: A propylene glycol (PG) molecule attacks the activated epoxide.

-

Attack at the less substituted carbon (Primary)

Leads to Secondary alcohol formation. -

Attack at the more substituted carbon (Secondary)

Leads to Primary alcohol formation.

-

To generate the target primary-secondary isomer (CAS 106-62-7) , a "Head-to-Tail" addition must occur. This is statistically favored over the "Tail-to-Tail" (Primary-Primary) but less favored than the "Head-to-Head" (Secondary-Secondary) in standard acid catalysis.

Figure 1: Regioselective pathways in the hydration of propylene oxide yielding the asymmetric DPG isomer.

Part 3: Physicochemical Profile & Applications[2][3]

Solubility & Viscosity

The asymmetric isomer exhibits a viscosity profile intermediate between the symmetric isomers. Its primary utility in drug development lies in its coupling efficiency . The primary hydroxyl group is less sterically hindered, making it a superior solvent for bulky active pharmaceutical ingredients (APIs) compared to the secondary-secondary isomer.

| Property | Value/Behavior | Relevance to Formulation |

| Hygroscopicity | High | Acts as a humectant; prevents "crusting" of topical creams. |

| Surface Tension | ~32 dyne/cm | Excellent wetting agent for hydrophobic powders. |

| Vapor Pressure | < 0.01 mmHg @ 20°C | Low volatility ensures stability in fragrance/transdermal patches. |

Pharmaceutical Applications[2][3][4][5][6]

-

Transdermal Permeation Enhancer: The amphiphilic nature of the molecule disrupts the stratum corneum lipid bilayer, facilitating API entry.

-

Chiral Synthon: In organic synthesis, the pure isomer (if isolated) can serve as a chiral building block, leveraging its two stereocenters.

-

Solubilizer: Used in parenteral formulations (though less common than Propylene Glycol) for poorly water-soluble drugs like benzodiazepines or corticosteroids.

Part 4: Analytical Characterization Protocol (Self-Validating)

Distinguishing CAS 106-62-7 from its isomers requires high-resolution gas chromatography (GC). A standard C18 HPLC column often fails to resolve the isomers adequately due to their identical molecular weights and similar polarities.

The Protocol: Derivatization-GC/MS To validate the presence of the primary-secondary isomer, we utilize silylation to increase volatility and improve peak shape.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 10 mg of DPG sample in 1 mL anhydrous pyridine.

-

Derivatization: Add 0.2 mL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubation: Heat at 60°C for 30 minutes. This converts hydroxyls to TMS ethers.

-

Causality: The primary hydroxyl reacts faster than the secondary. Incomplete reaction kinetics can actually be used to distinguish isomers if monitored, but full derivatization is preferred for quantification.

-

-

GC Parameters:

-

Column: RTx-5MS or equivalent (30m x 0.25mm ID).

-

Carrier: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (1 min)

10°C/min

-

-

Detection (MS): Monitor Split peaks.

-

Validation: The "Head-to-Tail" isomer (106-62-7) will elute between the symmetric isomers. The fragmentation pattern will distinctively show ions related to primary vs secondary cleavage.

-

Figure 2: Analytical workflow for the specific isolation and identification of the asymmetric DPG isomer.

Part 5: Toxicology & Safety

While the specific isomer CAS 106-62-7 is rarely tested in isolation, it is covered under the toxicological profile of the mixture (CAS 25265-71-8).

-

Acute Toxicity: Low.[2] Oral LD50 (Rat) > 14,800 mg/kg.

-

Irritation: Minimally irritating to eyes and skin.

-

Metabolism: Metabolized via alcohol dehydrogenase to pyruvate and lactate (similar to propylene glycol), entering the Krebs cycle.

-

Regulatory Status: Listed in the FDA Inactive Ingredient Database (IID) for topicals and some oral formulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]

-

OECD SIDS (2001). Dipropylene Glycol: SIDS Initial Assessment Report for SIAM 12. UNEP Publications. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Oxydipropanol (Dipropylene Glycol). Retrieved from [Link]

-

NIST Chemistry WebBook. 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Standard Reference Data. Retrieved from [Link]

Sources

2-(2-Hydroxypropoxy)propan-1-ol synthesis methods

An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxypropoxy)propan-1-ol and its Isomers

Authored by a Senior Application Scientist

Foreword: Understanding Dipropylene Glycol (DPG)

This compound is a significant chemical compound within a broader family of isomers collectively known as dipropylene glycol (DPG).[1] DPG is a colorless, nearly odorless, viscous liquid with a high boiling point and low toxicity.[1] It is produced as a coproduct during the synthesis of monopropylene glycol (MPG) from the hydrolysis of propylene oxide.[2][3] The term "dipropylene glycol" typically refers to a mixture of three isomers:

-

This compound (CAS: 106-62-7): The primary-secondary ether, a focal point of this guide.

-

1,1'-Oxybis(2-propanol) (CAS: 110-98-5): The disecondary ether.

-

2,2'-Oxybis(1-propanol) (CAS: 108-61-2): The diprimary ether.[1][4]

The distribution of these isomers is highly dependent on the synthesis process employed.[5] DPG's versatile properties, including its excellent solvency and low volatility, make it a crucial intermediate and component in numerous applications, such as unsaturated polyester resins, plasticizers, polyurethanes, cosmetics, and fragrances.[1][2][6] This guide provides a comprehensive exploration of the core methodologies for synthesizing DPG, with a focus on the chemical principles that govern yield, selectivity, and isomer distribution.

Part 1: Core Synthesis Methodologies

The industrial production of dipropylene glycol is dominated by the reaction of propylene oxide (PO) with either water or monopropylene glycol (MPG). While traditionally viewed as a byproduct of MPG manufacturing, "on-purpose" processes have been developed to maximize DPG and tripropylene glycol (TPG) yields.[7]

Propylene Oxide Hydration: The Primary Industrial Route

The most established method for DPG production is the hydration of propylene oxide. This process involves a series-parallel reaction where propylene oxide first reacts with water to form MPG. Subsequently, MPG reacts with another molecule of PO to yield DPG, which can further react to form TPG and higher glycols.[6][7][8]

Overall Reaction Scheme:

-

Step 1 (MPG Formation): Propylene Oxide + Water → Monopropylene Glycol (PG)

-

Step 2 (DPG Formation): Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol (DPG)

-

Step 3 (TPG Formation): Dipropylene Glycol + Propylene Oxide → Tripropylene Glycol (TPG)

This sequence can be conducted non-catalytically at high temperatures (around 200°C) and pressures (15 bar), though this is energy-intensive.[4][6] To enhance reaction rates and improve selectivity under milder conditions, various acid or base catalysts are employed.[6][8][9]

Causality of Catalysis: Acid vs. Base Mechanisms

The choice of catalyst is critical as it dictates the ring-opening mechanism of the propylene oxide epoxide and, consequently, the resulting isomer distribution.

-

Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., sulfuric acid, acidic ion-exchange resins), the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[9] The nucleophile (water or a propylene glycol molecule) preferentially attacks the more sterically hindered secondary carbon atom, leading to a higher proportion of the primary alcohol product.

-

Base-Catalyzed Mechanism: Under basic conditions (e.g., sodium hydroxide, organic amines), the nucleophile (hydroxide or an alkoxide ion) is activated.[10] This strong nucleophile attacks the less sterically hindered primary carbon atom of the epoxide ring via an SN2 mechanism. This results in the formation of a secondary alcohol as the predominant product.

The diagram below illustrates the general catalytic workflow for propylene oxide hydration.

Caption: General workflow for the synthesis of propylene glycols via propylene oxide hydration.

Catalyst Selection and Impact

A wide array of catalysts can be utilized for PO hydration.[9]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid | High reaction rates. | Corrosive, difficult to separate from product.[9] |

| Homogeneous Base | Sodium Hydroxide, Potassium Hydroxide, Organic Amines | Effective for specific isomer control. | Requires neutralization and salt removal steps.[10] |

| Heterogeneous Acid | Ion-Exchange Resins, Zeolites (ZSM-5) | Non-corrosive, easily separable, reusable.[8][9] | Can have lower activity than homogeneous counterparts. |

| Heterogeneous Base | Solid Bases, Hydrotalcites | Easily separable, reduces side reactions.[9] | May require specific activation procedures. |

| Specialized | Niobium Catalysts, Acidic Ionic Liquids | High selectivity for DPG/TPG, long catalyst life.[5][7] | Can be expensive. |

Heterogeneous catalysts are often preferred in industrial settings because they are non-corrosive, simplify product purification, and allow for continuous processes using fixed-bed reactors.[7][9]

Propylene Glycol Condensation

An alternative route involves the acid-catalyzed self-condensation of monopropylene glycol. This method is particularly relevant for producing DPG from bio-derived MPG, offering a pathway to a more sustainable product. The reaction involves the dehydration of two MPG molecules to form an ether linkage.

Reaction: 2 x Propane-1,2-diol → Dipropylene Glycol + H₂O

This process, however, can lead to the formation of other byproducts, such as dioxolanes and propanal, requiring careful control of reaction conditions to maximize DPG yield.[4]

Propylene Carbonate Route: A Novel Approach

A more recent and innovative method involves reacting propylene carbonate (4-methyl-1,3-dioxolan-2-one) with propane-1,2-diol in the presence of a basic catalyst.[4] This process is advantageous as it avoids the use of highly volatile and toxic propylene oxide and can be less energy-consuming.

Reaction: Propylene Carbonate + Propane-1,2-diol → Dipropylene Glycol + CO₂

The reaction is typically catalyzed by alkali metal hydroxides or carbonates. The molar ratio of propane-1,2-diol to propylene carbonate is a key parameter, with ratios between 1 and 5 being typical.[4]

Part 2: Experimental Protocol: Base-Catalyzed Synthesis of DPG

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of dipropylene glycol from propylene glycol and propylene oxide using a basic catalyst. This method favors the formation of secondary alcohol groups.

Safety Precaution: Propylene oxide is a highly flammable, volatile, and toxic substance. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed behind a blast shield in a properly assembled pressure reactor.

Materials and Equipment:

-

Reactants:

-

Propane-1,2-diol (Monopropylene Glycol), anhydrous

-

Propylene Oxide (PO)

-

Sodium Hydroxide (NaOH), pellets

-

-

Equipment:

-

Pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and addition funnel/port.

-

Heating mantle with temperature controller.

-

Cooling bath (ice-water).

-

Standard laboratory glassware for workup.

-

Rotary evaporator.

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis.

-

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the pressure reactor is clean, dry, and properly assembled. Perform a pressure test with an inert gas (e.g., nitrogen) to check for leaks.

-

Charging Reactants:

-

Charge the reactor with propane-1,2-diol (e.g., 2.0 moles).

-

Add the sodium hydroxide catalyst (e.g., 0.02 moles, 1 mol% relative to MPG).

-

-

Initial Heating: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 120-140°C).

-

Propylene Oxide Addition:

-

Once the set temperature is stable, begin the slow, dropwise addition of propylene oxide (e.g., 1.0 mole) through the addition port.

-

Causality: The slow addition is crucial to control the exothermic reaction and maintain a stable temperature and pressure. A rapid addition can lead to a dangerous runaway reaction.

-

-

Reaction Monitoring:

-

Maintain the reaction at the set temperature for a specified period (e.g., 4-6 hours) after the PO addition is complete.

-

Monitor the reactor pressure. A gradual decrease in pressure indicates the consumption of the volatile propylene oxide.

-

-

Cooling and Quenching:

-

After the reaction period, cool the reactor to room temperature using a cooling bath.

-

Once cooled, carefully vent any residual pressure.

-

Open the reactor and neutralize the NaOH catalyst with an acid (e.g., a slight excess of acetic acid or by using an acidic ion-exchange resin).

-

-

Purification and Isolation:

-

Filter the reaction mixture to remove the neutralized salts or resin.

-

Remove any unreacted starting material and low-boiling components using a rotary evaporator.

-

The resulting crude product is a mixture of MPG, DPG, and TPG. For high purity DPG, fractional distillation under reduced pressure is required.

-

-

Analysis:

-

Analyze the product mixture using GC-MS to determine the conversion of propylene oxide and the selectivity towards DPG and other glycols. The relative peak areas can be used to quantify the isomer distribution.

-

The workflow for this experimental synthesis is visualized below.

Caption: Step-by-step experimental workflow for the base-catalyzed synthesis of DPG.

Part 3: Process Optimization and Isomer Control

The selectivity towards DPG and the distribution of its isomers are not fixed; they are a direct function of the reaction conditions. Understanding these relationships is key to designing a process that yields the desired product characteristics.

Key Optimization Parameters

| Parameter | Effect on DPG Selectivity | Rationale & Insights |

| Molar Ratio (MPG/PO) | High ratio favors DPG over TPG and higher glycols. | A higher concentration of MPG increases the probability of it acting as the nucleophile attacking PO, rather than a DPG molecule. To produce MPG as the main product, a large excess of water is used (12-20 moles of water per mole of PO).[6][8] Conversely, reducing the water content favors DPG formation. |

| Temperature | Higher temperatures increase reaction rate but can decrease selectivity. | Elevated temperatures provide the necessary activation energy but can also promote side reactions or the formation of higher-order glycols. Optimal temperatures balance rate and selectivity. For non-catalytic processes, temperatures can reach 200°C.[4] |

| Catalyst Type | Varies significantly. Acid vs. Base is the primary determinant of isomer distribution. | As discussed, base catalysis favors attack at the less-hindered carbon, yielding more secondary -OH groups. Acid catalysis allows for attack at the more substituted carbon.[9] Specialized catalysts can be designed for high DPG/TPG selectivity.[7] |

| Catalyst Concentration | Higher concentration increases reaction rate. | Must be balanced, as high concentrations can lead to increased side reactions and add to the cost and complexity of post-reaction neutralization and removal. |

The following diagrams illustrate the mechanistic difference between acid and base-catalyzed ring-opening of propylene oxide by an alcohol (ROH), which represents a molecule of propylene glycol.

Acid-Catalyzed Mechanism Diagram

Caption: Acid-catalyzed mechanism favors attack at the more substituted carbon.

Base-Catalyzed Mechanism Diagram

Caption: Base-catalyzed mechanism favors attack at the less substituted carbon.

References

- Jiangsu Maysta Chemical Co ltd. (2022). Method for separating and detecting dipropylene glycol isomer.

- ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol.

- PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol.

- Benchchem. (n.d.). This compound.

- Celanese Corp. (1952). Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol.

- Sumitomo Chemical Co Ltd. (2013). Method for producing dipropylene glycol and/or tripropylene glycol.

- Wikipedia. (n.d.). Dipropylene glycol.

- Sumitomo Chemical Co., Ltd. (n.d.). Development of New Dipropylene Glycol / Tripropylene Glycol Process.

- Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water. (2024).

- Intratec.us. (n.d.).

- Akyalcin, S. (2017). Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst.

- Solvay SA. (2024). Process for preparing dipopylene glycol isomers.

- Solventis. (n.d.). What is Di Propylene Glycol?. Chemical Supplier.

- LookChem. (n.d.). DIPROPYLENE GLYCOL.

Sources

- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 2. solventis.net [solventis.net]

- 3. atamankimya.com [atamankimya.com]

- 4. EP4414353A1 - Process for preparing dipopylene glycol isomers - Google Patents [patents.google.com]

- 5. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 10. WO2013111839A1 - Method for producing dipropylene glycol and/or tripropylene glycol - Google Patents [patents.google.com]

Structural Elucidation and Pharmaceutical Utility of 2-(2-Hydroxypropoxy)propan-1-ol

Technical Whitepaper | CAS: 106-62-7 [1]

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-(2-Hydroxypropoxy)propan-1-ol , the asymmetric "head-to-tail" isomer of dipropylene glycol (DPG).[1] While often encountered as a major constituent (approx. 40%) of commercial DPG mixtures (CAS 25265-71-8), this specific molecular entity possesses unique regiochemical properties critical for high-precision pharmaceutical formulations and polymer synthesis.[1] This document details its stereochemistry, synthesis kinetics, metabolic fate, and a self-validating GC-MS analytical protocol for its quantification in complex matrices.[1]

Structural Characterization and Stereochemistry[2]

This compound (CAS 106-62-7) represents the structural bridge between the symmetric "tail-to-tail" and "head-to-head" isomers of dipropylene glycol.[1] Its structure contains one primary hydroxyl group and one secondary hydroxyl group, creating a unique amphiphilic profile that differs from its symmetric counterparts.

Isomeric Context

Commercial DPG is a mixture of three regiocenter isomers. Understanding the position of the target molecule is essential for defining solvent behavior and reactivity.[1]

| Isomer Common Name | IUPAC Name | Structure Type | Typical Abundance* |

| DPG-1 (Target) | This compound | Primary-Secondary | ~40 - 43% |

| DPG-2 | 1,1'-Oxybis(2-propanol) | Secondary-Secondary | ~50 - 53% |

| DPG-3 | 2,2'-Oxybis(1-propanol) | Primary-Primary | ~4% |

*Abundance varies based on catalytic method (acid vs. base) used in production.

Chirality and Stereoisomerism

The molecule contains two chiral centers, resulting in multiple stereoisomers (enantiomers and diastereomers). This chirality influences the compound's interaction with biological enzymes (e.g., Alcohol Dehydrogenase) and its solvation properties in chiral environments.

Structural Visualization

The following diagram illustrates the structural relationship between the target isomer and its congeners within the commercial matrix.

Figure 1: Isomeric distribution of Dipropylene Glycol.[1][2][3] The target molecule (Blue) represents the asymmetric primary-secondary alcohol variant.[1]

Synthesis and Reaction Kinetics

The synthesis of this compound occurs via the hydrolysis of propylene oxide (PO) or the reaction of PO with propylene glycol (PG).[1] The formation of the specific "head-to-tail" isomer is dictated by the regioselectivity of the ring-opening mechanism.[1]

Mechanism of Formation

The reaction is governed by the attack of the nucleophile (hydroxyl group of PG) on the epoxide ring of PO.

-

Acid Catalysis: Favors attack at the more substituted carbon (secondary), leading to higher proportions of secondary alcohol groups.

-

Base Catalysis: Favors attack at the less sterically hindered carbon (primary), often yielding a higher ratio of primary hydroxyls compared to acid catalysis, though the secondary-secondary isomer remains dominant due to the stability of the intermediate.

The target isomer (Primary-Secondary) is formed when a secondary hydroxyl of PG attacks the primary carbon of PO, or a primary hydroxyl of PG attacks the secondary carbon of PO.

Figure 2: Simplified reaction pathway showing the formation of the target isomer via epoxide ring opening.[1]

Physicochemical Profile

The asymmetric nature of this compound results in solubility parameters that differ slightly from the pure secondary-secondary isomer, impacting its efficiency as a coupling agent.[1]

| Property | Value | Unit | Relevance |

| Molecular Weight | 134.17 | g/mol | Permeability/Volatility |

| Boiling Point | 230.5 | °C | Thermal Stability |

| LogP (Octanol/Water) | -0.6 to -1.5 | - | Hydrophilicity/Bioaccumulation |

| Density | 1.023 | g/cm³ | Formulation |

| Hansen Parameter ( | 16.5 | MPa | Dispersion Forces |

| Hansen Parameter ( | 10.6 | MPa | Polar Forces |

| Hansen Parameter ( | 17.7 | MPa | Hydrogen Bonding |

Data aggregated from PubChem and industrial technical sheets for DPG mixtures.

Pharmaceutical Application & Toxicology

Metabolic Fate

The safety profile of this compound is underpinned by its metabolic conversion into endogenous compounds.[1] Upon ingestion, the ether linkage is stable, but the molecule is generally cleaved and oxidized.

-

Cleavage: The ether bond is relatively resistant, but the molecule is largely excreted or metabolized similarly to propylene glycol.[1]

-

Oxidation: Alcohol Dehydrogenase (ADH) acts on the hydroxyl groups.[1]

-

End Products: Lactic acid and Pyruvic acid, which enter the Krebs cycle.[1][2][4][5]

Toxicology[1]

-

Acute Toxicity: Low (LD50 Oral Rat > 5000 mg/kg).[1]

-

Genotoxicity: Non-mutagenic (Ames Test negative).[1]

-

Irritation: Minimal skin and eye irritation.[1]

Figure 3: Metabolic cascade of Propylene Glycol derivatives leading to bio-assimilable end products.[1]

Analytical Protocol: GC-MS Quantification

Objective: To separate and quantify this compound from its structural isomers in a pharmaceutical excipient matrix.

Methodology Rationale

Due to the high boiling point and polarity of the hydroxyl groups, direct injection can lead to peak tailing. Derivatization with TMS (Trimethylsilyl) is recommended for trace analysis, though modern polar columns (e.g., WAax or specialized 1301-type phases) can handle the neat compound. This protocol uses a direct injection method on a cyanopropylphenyl-type column for isomer resolution.[1]

Instrument Parameters

-

System: GC-MS (Single Quadrupole)[1]

-

Column: Rxi-1301Sil MS (30m x 0.25mm x 0.25µm) or equivalent (6% cyanopropylphenyl).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Split 50:1 @ 250°C.

Temperature Program

-

Initial: 80°C (Hold 1.0 min).

-

Ramp 1: 10°C/min to 140°C.

-

Ramp 2: 20°C/min to 280°C (Hold 3.0 min).

Mass Spectrometry (SIM/Scan Mode)

-

Source Temp: 230°C.

-

Scan Range: 35–300 m/z.[1]

-

Quantification Ions:

-

Target (m/z): 45, 59, 73 (Characteristic of hydroxypropyl fragment).

-

Note: Isomers have similar spectra; identification relies on Retention Time (RT).

-

Self-Validating Workflow

To ensure data integrity, the following system suitability steps are mandatory:

-

Resolution Check: The valley height between the secondary-secondary isomer (usually eluting first) and the target primary-secondary isomer must be < 10% of the peak height.[1]

-

Tailing Factor: Must be < 1.5 for the target peak.

-

Internal Standard: Use 1,4-Butanediol or deuterated glycol to correct for injection variability.

Figure 4: Analytical workflow for the separation and quantification of DPG isomers.

References

-

OECD SIDS. (2001). Dipropylene Glycol: SIDS Initial Assessment Report for SIAM 12. UNEP Publications. Link

-

PubChem. (n.d.).[1][5][6] 2-(2-Hydroxypropoxy)-1-propanol (Compound Summary). National Library of Medicine.[1] Link

-

Fowles, J., Banton, M., & Pottenger, L. (2013).[2] A toxicological review of the propylene glycols. Critical Reviews in Toxicology. Link[1]

-

Restek Corporation. (n.d.).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Technical Application Note. Link

Sources

- 1. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]

dipropylene glycol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylene Glycol

Authored by a Senior Application Scientist

Introduction: Unveiling Dipropylene Glycol

Dipropylene glycol (DPG) is a high-purity, colorless, and nearly odorless liquid with the chemical formula C₆H₁₄O₃.[1][2][3][4] It is not a single compound but a mixture of three structural isomers produced as a byproduct during the manufacture of propylene glycol from the hydrolysis of propylene oxide.[2][5][6] This inherent isomeric complexity, combined with its unique physicochemical properties, makes DPG an exceptionally versatile and valuable compound in numerous fields, particularly for researchers, scientists, and drug development professionals. Its low toxicity, high boiling point, excellent solvency, and hygroscopic nature are key attributes that drive its wide range of applications.[1][3][7][8]

This guide provides a comprehensive exploration of the core physical and chemical properties of dipropylene glycol, offering field-proven insights and methodologies relevant to its application in research and development.

The Isomeric Nature of Dipropylene Glycol

Commercial dipropylene glycol is a blend of three distinct isomers.[1][5][9] Understanding these structures is fundamental to appreciating its chemical behavior and application potential. The three isomers are:

-

2-(2-Hydroxypropoxy)-1-propanol

-

2-(2-Hydroxy-1-methyl-ethoxy)-propan-1-ol

-

4-Oxa-2,6-heptandiol (also known as 1,1'-Oxybis(2-propanol))[1][10]

The relative concentration of these isomers can vary, though commercial grades maintain consistent property profiles.

Caption: The three structural isomers of Dipropylene Glycol.

Part 1: Core Physical Properties

The physical characteristics of DPG are central to its utility as a solvent, humectant, and carrier fluid in advanced formulations.[11][12] It is a slightly viscous, clear liquid that is far less hygroscopic than many other common glycols.[13]

Quantitative Physical Data Summary

The following table summarizes the key physical properties of dipropylene glycol, compiled from various authoritative sources. These values are typical for standard commercial grades.

| Property | Value | Units |

| Molecular Weight | 134.17 | g/mol |

| Appearance | Clear, Colorless Liquid | - |

| Odor | Nearly Odorless | - |

| Boiling Point (at 760 mmHg) | 227 - 234 | °C |

| Melting / Freezing Point | < -20 to -40 | °C |

| Density (at 20°C) | 1.020 - 1.023 | g/cm³ |

| Viscosity (Dynamic, at 25°C) | 75 | mPa·s |

| Flash Point (Closed Cup) | 128 - 138 | °C |

| Autoignition Temperature | 310 - 350 | °C |

| Vapor Pressure (at 25°C) | <0.01 - 1.3 | mmHg / Pa |

| Refractive Index (at 20°C) | 1.439 - 1.444 | - |

| Surface Tension (at 25°C) | 35 | dynes/cm |

| Solubility in Water | Completely Miscible | - |

(Data compiled from sources:[1][11][13][14][15][16][17][18][19][20][21][22])

Causality Behind Key Physical Attributes

-

High Boiling Point & Low Vapor Pressure: The presence of two hydroxyl (-OH) groups in each isomer allows for strong intermolecular hydrogen bonding. This requires significant thermal energy to overcome, resulting in a high boiling point and consequently, a very low evaporation rate.[1][3][23] This property is critical in applications requiring stability over long periods, such as in fragrance carriers and as a stabilizer in pharmaceutical preparations.[7][24]

-

Viscosity: The intermolecular hydrogen bonding also contributes to DPG's viscosity, making it a moderately thick liquid.[3] This attribute is leveraged in topical formulations where it can act as a viscosity modifier to achieve desired texture and spreadability.[12]

-

Hygroscopicity: The hydroxyl groups readily attract and hold water molecules from the atmosphere, making DPG hygroscopic.[11][16][19][20] This makes it an effective humectant in cosmetics and personal care products, helping to retain moisture.[12][18][25]

Part 2: Chemical Properties and Reactivity Profile

Dipropylene glycol's chemical nature is defined by the ether linkage and the two secondary hydroxyl groups present in its isomeric structures. These functional groups dictate its solvency, reactivity, and stability.

Solvency and Miscibility: A Universal Solvent

A defining feature of DPG is its exceptional solvency.[13] It is completely miscible with water and a wide array of organic solvents, including alcohols, esters, and benzene.[2][13][18]

Mechanism of Solvency: The dual functionality of DPG is the key to its broad solvency power.

-

Hydrophilic Nature: The two hydroxyl groups can form hydrogen bonds with polar substances like water and alcohols.

-

Lipophilic Nature: The propylene chain backbone provides a nonpolar character, allowing it to interact with and dissolve oils, resins, and other lipophilic compounds.

This ability to dissolve both hydrophilic and lipophilic substances makes DPG an outstanding mutual solvent or coupling agent, capable of creating stable, homogenous solutions from otherwise immiscible components.[7][13] In pharmaceutical development, this property is paramount for solubilizing active pharmaceutical ingredients (APIs) that have poor water solubility, thereby enhancing drug bioavailability.[7][8]

Chemical Stability and Reactivity

Under normal storage and handling conditions, dipropylene glycol is stable.[4][19][26] However, its functional groups can participate in specific chemical reactions.

-

Incompatibilities: DPG is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[19][20] Contact with these substances can lead to vigorous reactions.

-

Reactivity of Hydroxyl Groups: The secondary hydroxyl groups can undergo reactions typical of alcohols, such as esterification. For example, it is used as a reactant to produce dipropylene glycol diacrylate for radiation-cured resins and in the synthesis of polyester resins and polyurethane polyols.[6]

-

Thermal Decomposition: While stable at high temperatures, excessive heat can lead to thermal decomposition.[3] Combustion or thermal decomposition may release carbon monoxide and carbon dioxide.[19][20]

Protocol: Isomer Identification via Gas-Liquid Chromatography (GLC)

To ensure the quality and consistency of DPG for sensitive applications, it is crucial to verify its isomeric composition. Gas-Liquid Chromatography (GLC) is the standard method for this analysis.

Principle: The technique separates the isomers based on their differential partitioning between a stationary liquid phase coated on a solid support and a mobile gas phase. Isomers with different structures will have slightly different boiling points and polarities, causing them to travel through the chromatography column at different rates and thus be detected separately.[10]

Step-by-Step Methodology:

-

Sample Preparation: Dilute the commercial DPG sample in a suitable volatile solvent (e.g., methanol or acetone) to an appropriate concentration for GC analysis.

-

Instrument Setup:

-

Column: Use a capillary column with a polar stationary phase, such as Carbowax 20M, which is effective for separating glycols.[10]

-

Carrier Gas: Utilize an inert gas like helium or nitrogen at a constant flow rate.

-

Temperature Program: Set the injection port and detector to a high temperature (e.g., 250-280°C) to ensure rapid volatilization. Program the column oven to start at a lower temperature and ramp up to a higher temperature (e.g., 175°C) to facilitate the separation of the isomers.[10]

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the heated injection port.

-

Separation & Detection: The volatilized sample is carried through the column by the gas phase. The isomers separate based on their interaction with the stationary phase. As each isomer elutes from the column, it is detected by a suitable detector, typically a Flame Ionization Detector (FID).

-

Data Analysis: The detector output is recorded as a chromatogram, showing distinct peaks for each separated isomer. The identity of each peak can be confirmed by comparing its retention time to that of pure isomer standards.[10]

Caption: Experimental workflow for DPG isomer separation by GLC.

Part 3: Safety, Handling, and Applications

Toxicological Profile and Safety

Dipropylene glycol exhibits a low order of acute toxicity by oral, dermal, or inhalation routes.[19][20][26] It is generally considered non-irritating to the skin and mildly irritating to the eyes.[17][27][28] Due to its low toxicity profile, specific grades of DPG are widely approved for use in cosmetics, personal care products, and as an excipient in some pharmaceutical formulations.[3][7][8][29]

Handling Precautions:

-

Observe good industrial hygiene practices.[13]

-

Wear appropriate Personal Protective Equipment (PPE), such as safety glasses and gloves, to prevent eye and skin contact.[17][21]

-

Ensure adequate ventilation in the work area to avoid inhaling aerosols.[17][30]

-

Store in well-closed containers in a cool, dry place, away from direct sunlight and incompatible materials.[17][20][21] DPG is hygroscopic and should be protected from atmospheric moisture.[19][31]

Relevance in Drug Development and Research

The unique combination of properties makes DPG a valuable tool for scientists and researchers:

-

Pharmaceutical Excipient: It serves as a solvent and co-solvent to improve the solubility and stability of APIs in oral, topical, and some parenteral formulations.[7][8][25]

-

Carrier Fluid: Its low volatility and excellent solvency make it an ideal carrier for active ingredients, ensuring even distribution and enhancing bioavailability.[12]

-

Reaction Medium: In chemical synthesis, it can be used as a high-boiling point solvent for reactions requiring elevated temperatures.[18]

-

Humectant and Plasticizer: Used in the formulation of topical creams and gels to maintain moisture and improve texture.[12][18][29]

References

-

Wikipedia. Dipropylene glycol. [Link]

-

PubChem. Dipropylene Glycol | C12H28O6 | CID 134692469. [Link]

-

Monument Chemical. (2021-10-29). Dipropylene Glycol (DPG). [Link]

-

ScenTree. Dipropylene glycol (CAS N° 25265-71-8). [Link]

-

Univar Solutions. Dipropylene Glycol. [Link]

-

Niran Chemical. Dipropylene Glycol (DPG). [Link]

-

International Labour Organization. ICSC 1055 - DIPROPYLENE GLYCOL. [Link]

-

Bio Greenware Ltd. DPG - Dipropylene Glycol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Dipropylene Glycol's Role in Pharmaceutical Formulations. [Link]

-

Nexchem Ltd. (2023-10-06). Dipropylene Glycol - SAFETY DATA SHEET. [Link]

-

TK Group. What is Dipropylene Glycol?. [Link]

-

Shell. (2025-07-07). Exploring Industrial Applications of Dipropylene Glycol. [Link]

-

Ataman Kimya. DIPROPYLENE GLYCOL. [Link]

-

Anquan Chemical. (2024-10-09). Dipropylene glycol flash point is 170 °C. [Link]

-

Redox. (2025-09-23). Safety Data Sheet Dipropylene Glycol (DPG). [Link]

-

Teget Kimya. Dipropylene Glycol (DPG). [Link]

-

Sadara Chemical Company. (2017-04-14). SAFETY DATA SHEET - Dipropylene Glycol Regular Grade. [Link]

-

Chemsrc. (2025-08-21). Dipropylene glycol | CAS#:25265-71-8. [Link]

-

OECD Existing Chemicals Database. (2001-05-30). DIPROPYLENE GLYCOL. [Link]

-

Independent Chemical Corporation. (2019-08-29). Typical Applications for Propylene Glycol and Dipropylene Glycol. [Link]

-

Journal of the Association of Official Analytical Chemists. (1969). Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. [Link]

-

INCHEM. ICSC 1055 - DIPROPYLENE GLYCOL. [Link]

-

Dow Inc. Dipropylene Glycol (DPG) Regular Grade. [Link]

-

KISHO Corporation Co.,Ltd. (2022-03-08). Characteristics of dipropylene glycol. [Link]

-

Dow. Technical Data Sheet - Dow Dipropylene Glycol, Regular Grade. [Link]

Sources

- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. taminkalatak.com [taminkalatak.com]

- 4. Dipropylene glycol | 25265-71-8 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. hr-sportgroup.com [hr-sportgroup.com]

- 7. nbinno.com [nbinno.com]

- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 9. Dipropylene glycol, mixture of isomers, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Dipropylene Glycol Supplier, Wholesale Dipropylene Glycol Price | Niran Chemical [niranchemical.com]

- 12. Dipropylene Glycol (DPG) for Pharmaceutical and Healthcare Applications for Healthcare & Pharma | Ookto - The AI powered chemical marketplace [ookto.com]

- 13. monumentchemical.com [monumentchemical.com]

- 14. ScenTree - Dipropylene glycol (CAS N° 25265-71-8) [scentree.co]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. univarsolutions.com [univarsolutions.com]

- 17. ICSC 1055 - DIPROPYLENE GLYCOL [chemicalsafety.ilo.org]

- 18. Bio Greenware Ltd | DPG - Dipropylene Glycol [biogreenware.com]

- 19. nexchem.co.uk [nexchem.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. Dipropylene Glycol (DPG) | Teget Kimya [tegetkimya.com]

- 22. Dipropylene glycol (mixture of isomers) for synthesis 25265-71-8 [merckmillipore.com]

- 23. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Dipropylene Glycol (25265-71-8) – Solvent and Fixative for Perfumery and Cosmetics — Scentspiracy [scentspiracy.com]

- 25. Exploring Industrial Applications of Dipropylene Glycol [eureka.patsnap.com]

- 26. Dipropylene glycol CAS#: 25265-71-8 [m.chemicalbook.com]

- 27. redox.com [redox.com]

- 28. ICSC 1055 - DIPROPYLENE GLYCOL [inchem.org]

- 29. Typical Applications for Propylene Glycol and Dipropylene Glycol [independentchemical.com]

- 30. Dipropylene glycol flash point is 170 °C. - Knowledge - Anquan Chemical [zbaqchem.com]

- 31. sadara.com [sadara.com]

A Comprehensive Technical Guide to the Solubility of 2-(2-Hydroxypropoxy)propan-1-ol in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Hydroxypropoxy)propan-1-ol, a compound commonly known as dipropylene glycol (DPG). Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the solubility of DPG across a range of organic solvents, the underlying physicochemical principles, and standardized methodologies for its determination.

Introduction: Understanding this compound (Dipropylene Glycol)

This compound is a clear, colorless, and nearly odorless viscous liquid. It is a member of the glycol ether family and is produced as a co-product in the manufacture of propylene glycol. Commercial DPG is a mixture of three isomers: this compound, 1-(2-Hydroxypropoxy)propan-2-ol, and 2,2'-oxybis(1-propanol). Its versatile properties, including low volatility, low toxicity, and excellent solvency, make it a widely used component in a variety of applications, such as in fragrances, cosmetics, personal care products, and as a chemical intermediate.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for formulation development, process design, and ensuring product stability and performance.

Physicochemical Properties Governing Solubility

The solubility of DPG is dictated by its molecular structure, which features two hydroxyl (-OH) groups and an ether linkage. These functional groups allow for hydrogen bonding with polar solvents, while the propylene groups provide some nonpolar character. This amphiphilic nature is key to its broad solvency.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | [3] |

| Molecular Weight | 134.17 g/mol | [3] |

| Boiling Point | ~230 °C | [3] |

| Density @ 20°C | ~1.02 g/cm³ | [3] |

| Flash Point | ~124 °C (closed cup) | [3] |

The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and ether oxygens) facilitates strong intermolecular interactions with a wide array of solvent types.

Solubility Profile of Dipropylene Glycol in Organic Solvents

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For liquids like DPG, solubility is often expressed in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a homogeneous solution.

High Miscibility Solvents

DPG exhibits complete miscibility with a wide range of polar organic solvents. This is primarily due to the strong hydrogen bonding interactions between the hydroxyl groups of DPG and the polar functional groups of the solvent molecules.

| Solvent Class | Examples | Solubility | Primary Interaction |

| Alcohols | Methanol, Ethanol, Isopropanol, Glycerol | Miscible | Hydrogen Bonding |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Hydrogen Bonding, Dipole-Dipole |

| Esters | Ethyl Acetate | Miscible | Hydrogen Bonding, Dipole-Dipole |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible | Dipole-Induced Dipole, van der Waals |

| Chlorinated Solvents | Carbon Tetrachloride, Chloroform | Miscible / Slightly Soluble | Dipole-Dipole, van der Waals |

Expert Insight: The complete miscibility of DPG in alcohols and ketones is a direct result of the "like dissolves like" principle. The polar hydroxyl and ether functionalities of DPG readily interact with the polar groups of these solvents, leading to a thermodynamically favorable mixing process. Its miscibility with aromatic hydrocarbons like toluene is also noteworthy and is attributed to a combination of dipole-induced dipole interactions and the compatible polarizability of the molecules.[4]

Limited Solubility Solvents

DPG shows limited solubility in nonpolar organic solvents, particularly aliphatic hydrocarbons. The energy required to break the strong hydrogen bonds between DPG molecules is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules.

| Solvent Class | Examples | Solubility | Primary Interaction |

| Aliphatic Hydrocarbons | n-Heptane, Hexane | Slightly Miscible | van der Waals forces |

| Fixed Oils | Castor Oil, Coconut Oil | Slightly Soluble to Immiscible | van der Waals forces |

Field-Proven Insight: In practical applications, the limited solubility of DPG in aliphatic hydrocarbons is a critical consideration. For instance, in formulations containing both DPG and aliphatic components, phase separation can occur. This necessitates the use of co-solvents or emulsifiers to create stable mixtures. The slight solubility that does exist is due to the nonpolar character of the propylene chains in the DPG molecule.[5][6]

Factors Influencing Solubility

The solubility of DPG in organic solvents can be influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature. For liquid-liquid systems like DPG and organic solvents, the effect of temperature on miscibility can be more complex, with some systems exhibiting an upper or lower critical solution temperature. However, for many of the highly miscible systems, temperature changes within a typical operating range do not significantly impact their miscibility.

-

Presence of Other Solutes: The presence of other components in a formulation can significantly alter the solubility of DPG. Salts, for example, can decrease its solubility in polar solvents through the "salting-out" effect. Conversely, other organic molecules can act as co-solvents, enhancing solubility.

-